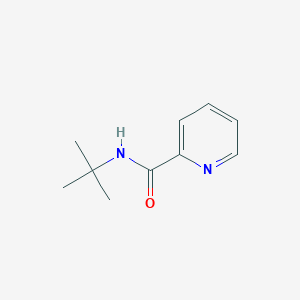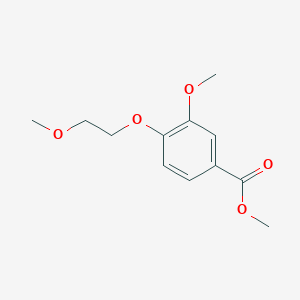
pentaerythritol tetrabutyrate
Descripción general
Descripción
pentaerythritol tetrabutyrate is a complex organic compound with the molecular formula C15H26O6. This compound belongs to the ester family, which are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The structure of this compound includes butanoic acid moieties esterified with a 1,3-propanediyl group, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-bis((1-oxobutoxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 1,3-propanediol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Propiedades
Número CAS |
7299-98-1 |
|---|---|
Fórmula molecular |
C21H36O8 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[3-butanoyloxy-2,2-bis(butanoyloxymethyl)propyl] butanoate |
InChI |
InChI=1S/C21H36O8/c1-5-9-17(22)26-13-21(14-27-18(23)10-6-2,15-28-19(24)11-7-3)16-29-20(25)12-8-4/h5-16H2,1-4H3 |
Clave InChI |
JMIAMWJLFMGGPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCC)COC(=O)CCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-Dihydro-2-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8616188.png)


![2-[Hydroxy(4-methoxyphenyl)methylidene]-5-(propan-2-yl)thiophen-3(2H)-one](/img/structure/B8616202.png)


![3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B8616223.png)



![tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)


